Product packaging for SL-NH2 TFA Salt (1:2)(Cat. No.:)

SL-NH2 TFA Salt (1:2)

Cat. No.: B1151407
M. Wt: 656.38114022
Attention: For research use only. Not for human or veterinary use.
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Description

SL-NH2 TFA Salt (1:2) is a synthetic peptide provided as a trifluoroacetate (TFA) salt. The "1:2" ratio indicates the stoichiometric relationship between the peptide and the TFA counterions, which is common for peptides with basic functional groups. In solid-phase peptide synthesis (SPPS), TFA is indispensable as a cleavage agent from the resin and as an ion-pairing reagent during reverse-phase purification, resulting in peptides being obtained as TFA salts . The presence of TFA counterions is a critical consideration for researchers. While TFA salts are a standard form for peptide storage, studies highlight that residual TFA can influence the outcome of biological and physicochemical assays . It has been shown to affect peptide conformation, passive membrane permeability, and can exhibit cell toxicity in vitro, potentially leading to misleading experimental results . Consequently, for certain sensitive applications, researchers may opt to exchange the TFA counterion for a more physiological ion, such as chloride or acetate . This product is offered for research purposes and is not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₂₉H₅₆N₁₀O₇ .(C₂HF₃O₂)₂

Molecular Weight

656.38114022

Synonyms

SL-NH2;  L-Seryl-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucinamide Bis(TFA Salt);  1: PN: JP2001181208 SEQID: 1 Claimed Protein Bis(TFA Salt);  3: PN: US20020197281 PAGE: 2 Claimed Protein;  4: PN: WO0015243 PAGE: 47 Claimed Protein Bis(TFA Salt);  77: P

Origin of Product

United States

Amino Acid Substitution:

Replacing natural L-amino acids with unnatural amino acids or D-amino acids at or near the cleavage sites can sterically hinder enzyme binding and catalysis.

N-methylation: Methylation of the amide nitrogen of a peptide bond can prevent cleavage. For example, the substitution of Phe with N-Me-Phe and Gly with N-Me-Gly in a Substance P C-terminal fragment resulted in an analogue with almost complete resistance to a specific Substance P-degrading enzyme. nih.gov

D-amino acid substitution: The incorporation of D-amino acids can significantly increase resistance to proteolysis.

Backbone Modification:

Altering the peptide backbone can also enhance stability.

Pseudopeptides: Replacing a standard amide bond (-CO-NH-) with a modified isostere (e.g., reduced amide bond -CH2-NH-) can confer resistance to peptidases.

N Terminal and C Terminal Modifications:

Since exopeptidases (aminopeptidases and carboxypeptidases) are major contributors to peptide degradation, modifications at the termini are effective stabilization strategies.

N-terminal pyroglutamylation: The formation of a pyroglutamyl residue from an N-terminal glutamine can protect against aminopeptidases.

C-terminal amidation: As seen in Substance P itself, C-terminal amidation is a natural strategy to increase stability against carboxypeptidases. elsevierpure.com

Cyclization:

Cyclic peptides often exhibit enhanced stability compared to their linear counterparts due to conformational constraints that make them poorer substrates for peptidases.

The table below provides examples of modifications and their impact on the stability of Substance P analogues.

AnalogueModification(s)Effect on BiostabilityReference(s)
[Sar⁹,Met(O₂)¹¹]-SPSubstitution of Gly⁹ with SarcosineIncreased resistance to NEP
SeptideC-terminal hexapeptide analogue with pGlu and Sar substitutionsHigh resistance to enzymatic degradation
[N-Me-Phe⁸, N-Me-Gly⁹]-SP(5-11)N-methylation at Phe⁸ and Gly⁹Almost complete resistance to Substance P-degrading enzyme nih.gov

These strategies, often used in combination, have been instrumental in developing stable peptide analogues that serve as valuable tools for studying the physiological roles of tachykinins and their receptors.

Table of Compounds

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization of SL-NH2 Conformation

Spectroscopic methods provide critical insights into the three-dimensional arrangement and dynamic properties of the SL-NH2 peptide in various environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the high-resolution three-dimensional structure of peptides in solution, offering a view of the molecule in a near-physiological state. nmims.edu The process begins with the assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances using a combination of two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), which reveal scalar couplings between nuclei within the same amino acid residue. nmims.edu

Once intra-residue assignments are complete, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are performed. uzh.ch The NOESY spectrum identifies protons that are close in space (typically < 5 Å), regardless of their position in the primary sequence. uzh.ch These through-space correlations provide the crucial distance restraints needed for structure calculation. By combining these restraints with dihedral angle restraints derived from scalar coupling constants, a family of structures consistent with the NMR data is calculated. This ensemble of structures not only defines the average conformation but also provides information on the dynamic regions of the peptide. nih.gov NMR can also be used to study conformational changes and the internal mobility of the peptide under varying solution conditions like pH and temperature. nmims.edu

Table 1: Representative ¹H-NMR Chemical Shift Assignments for a Peptide in D₂O (as TFA salt) This table is illustrative and represents the type of data obtained from NMR analysis.

Proton TypeAmino Acid ResidueChemical Shift (δ) in ppm
α-HSerine4.53
β-HSerine3.92
Amide-HLeucine8.17
α-HLeucine4.34
β-HLeucine1.73
γ-HLeucine1.71
δ-CH₃Leucine0.92

Data format is based on typical values reported for peptides as TFA salts in deuterated water. rsc.org

Circular Dichroism (CD) spectroscopy is a rapid and powerful method for analyzing the secondary structure of peptides in solution. americanpeptidesociety.org This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. nih.gov The resulting CD spectrum in the far-UV region (190–260 nm) is highly sensitive to the peptide's backbone conformation. mtoz-biolabs.com

Different secondary structure elements exhibit distinct CD spectral signatures:

α-helix: Characterized by strong negative bands at approximately 222 nm and 208 nm, and a positive band around 190 nm. mtoz-biolabs.com

β-sheet: Shows a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org

Random Coil: Typically exhibits a strong negative band near 198 nm with low ellipticity above 210 nm. mtoz-biolabs.com

By analyzing the CD spectrum of SL-NH2, the relative proportions of these structural motifs can be estimated. CD is also invaluable for monitoring conformational changes induced by alterations in the environment, such as pH, temperature, or the binding of a ligand or receptor. americanpeptidesociety.org

Table 2: Characteristic Far-UV CD Spectra Features for Peptide Secondary Structures

Secondary StructurePositive Peak(s) (nm)Negative Peak(s) (nm)
α-Helix~190~208, ~222
β-Sheet~195~217
Random CoilNone~198

Data sourced from multiple references detailing CD spectroscopy principles. americanpeptidesociety.orgmtoz-biolabs.com

Mass spectrometry (MS) has evolved beyond simple molecular weight determination to become a vital tool for probing the higher-order structure of biomolecules. nih.gov "Native" mass spectrometry, which utilizes gentle ionization techniques like electrospray ionization (ESI), allows for the analysis of non-covalent complexes, preserving the peptide's conformation and its association with counter-ions. This can be used to confirm the 1:2 stoichiometry of the SL-NH2 to TFA salt complex.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a particularly powerful technique for mapping the solvent accessibility and dynamics of a peptide's backbone. nih.govcreative-proteomics.com In HDX-MS, the peptide is exposed to a deuterated solvent (D₂O), and the rate at which backbone amide protons exchange with deuterium (B1214612) is measured. Protons involved in stable hydrogen bonds (as in α-helices or β-sheets) or buried within the peptide's core exchange slowly, while those in flexible, solvent-exposed regions exchange rapidly. nih.gov By analyzing the deuterium uptake in different segments of the peptide, a detailed map of its conformational dynamics and folded regions can be constructed. creative-proteomics.com

Ligand-Receptor Complex Structural Studies

Understanding how SL-NH2 interacts with its biological target is crucial for elucidating its mechanism of action. Biophysical techniques are essential for characterizing the structure, thermodynamics, and kinetics of the ligand-receptor complex.

Several biophysical methods can be employed to provide quantitative data on the interaction between SL-NH2 and its putative receptor.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for determining the key thermodynamic parameters of an interaction in a single experiment, including the binding affinity (K D), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. nih.govlibretexts.org This provides a complete thermodynamic profile of the SL-NH2-receptor interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures binding events in real-time. In an SPR experiment, the receptor is typically immobilized on a sensor surface, and a solution containing SL-NH2 is flowed over it. The binding is detected as a change in the refractive index at the surface. SPR provides kinetic data, including the association rate constant (k a) and the dissociation rate constant (k d), from which the binding affinity (K D) can be calculated (K D = k d/k a). libretexts.org

NMR Spectroscopy: NMR can also be used to study binding interactions. Chemical Shift Perturbation (CSP) mapping involves acquiring 2D NMR spectra of the ¹⁵N-labeled receptor in the presence and absence of SL-NH2. Residues at the binding interface will experience changes in their chemical environment upon ligand binding, leading to shifts in their corresponding peaks in the spectrum. This allows for the precise mapping of the binding site on the receptor surface. nih.gov

Table 3: Overview of Biophysical Techniques for Binding Analysis

TechniqueKey Parameters MeasuredInformation Provided
Isothermal Titration Calorimetry (ITC)K D, n, ΔH, ΔSBinding affinity, stoichiometry, and thermodynamic driving forces
Surface Plasmon Resonance (SPR)k a, k d, K DBinding kinetics (on/off rates) and affinity
NMR Spectroscopy (CSP)Chemical Shift ChangesLocation of the binding site (epitope mapping)

The trifluoroacetate (B77799) (TFA) counter-ion itself can play a role in the peptide's structure. nih.gov As an anionic counter-ion, TFA associates with positively charged residues (such as Lys, Arg, His, or the N-terminus) in the peptide. nih.govresearchgate.net These charge-charge interactions can influence local conformation. Furthermore, studies have shown that different counter-ions can affect the stability of secondary structures; for example, TFA has been observed to influence the kinetics of fibril formation and the transition between unordered and structured states in some peptides. nih.gov The stability of peptide nanostructures has also been shown to be dependent on the type of counter-ion present. rsc.org Therefore, the conformational profile of SL-NH2 as a TFA salt may differ from its structure when the TFA is exchanged for a different counter-ion, such as acetate (B1210297) or chloride, which can have implications for its receptor-binding affinity and biological activity. genscript.com

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Ligand-Receptor Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of SL-NH2, which is analogous to the PAR2 activating peptide SLIGKV-NH2, molecular docking has been instrumental in elucidating its binding mode within the PAR2 receptor.

Researchers have utilized homology models of PAR2, often based on the crystal structures of related G protein-coupled receptors (GPCRs), to perform docking studies with SLIGKV-NH2. These studies have consistently shown that the peptide binds in an extended conformation within the orthosteric binding site of the receptor. The docking poses reveal key interactions between the amino acid residues of the peptide and the receptor. For instance, the N-terminal serine of the peptide often forms hydrogen bonds with specific residues in the extracellular loops of PAR2, while the C-terminal amide can interact with residues deeper within the binding pocket.

A combination of flexible-receptor docking and site-directed mutagenesis has further refined these models. By allowing certain receptor side chains to move during the docking process, a more realistic representation of the induced-fit binding mechanism can be achieved. These studies have identified a conserved binding mode for agonists related to the endogenous ligand. The insights gained from these molecular docking studies are crucial for understanding the structural basis of PAR2 activation and for the rational design of novel agonists and antagonists. nih.govamericanpeptidesociety.org

Table 1: Predicted Key Interactions between SLIGKV-NH2 and PAR2 from Molecular Docking Studies This table is a representative example based on published research and may not be exhaustive.

Peptide Residue Receptor Residue/Region Type of Interaction
Serine (N-terminus) Extracellular Loop 2 (ECL2) Hydrogen Bonding
Leucine Transmembrane Domain 3 (TM3) Hydrophobic Interaction
Isoleucine Transmembrane Domain 5 (TM5) Hydrophobic Interaction
Glycine Binding Pocket Core van der Waals Interaction
Lysine (B10760008) Transmembrane Domain 7 (TM7) Electrostatic Interaction
Valine (C-terminus) Extracellular Loop 3 (ECL3) Hydrophobic Interaction
Amide (C-terminus) Transmembrane Domain 6 (TM6) Hydrogen Bonding

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational landscape of the peptide and its interactions with the receptor over time. MD simulations are powerful computational methods for studying the physical movements of atoms and molecules.

For a flexible peptide like SL-NH2, MD simulations can be employed to sample its various conformations in solution and when bound to the PAR2 receptor. These simulations can reveal the intrinsic flexibility of the peptide and identify the most populated conformational states. By simulating the peptide-receptor complex, researchers can analyze the stability of the docked pose and observe the dynamic interplay of intermolecular interactions, such as hydrogen bonds and salt bridges, that stabilize the complex.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of SL-NH2 Bound to PAR2 This table represents typical data that would be generated from an MD simulation analysis.

Simulation Parameter Result Interpretation
RMSD of Peptide Backbone 1.5 ± 0.3 Å The peptide remains stably bound in the binding pocket.
Number of H-bonds (Peptide-Receptor) 4 ± 1 Hydrogen bonding is a key contributor to binding affinity.
Solvent Accessible Surface Area (SASA) of Peptide Decreases upon binding The peptide is largely buried within the receptor pocket.
Radius of Gyration of Peptide 10.2 ± 0.5 Å The peptide maintains a relatively extended conformation.

In Silico Screening and Design of Novel PAR2 Agonists and Modulators

The structural and mechanistic insights gained from molecular docking and dynamics simulations of PAR2 agonists like SL-NH2 serve as a foundation for in silico screening and the design of novel PAR2 modulators. Virtual screening of large chemical libraries is a common strategy to identify new hit compounds that can be further optimized into potent and selective ligands.

Structure-based virtual screening involves docking a library of compounds into the binding site of PAR2 and ranking them based on their predicted binding affinity. The binding model of SL-NH2 helps to define the key pharmacophoric features required for receptor activation, which can be used to filter and prioritize compounds. Ligand-based approaches, on the other hand, use the known structure of active compounds like SL-NH2 to build a pharmacophore model, which is then used to search for molecules with a similar arrangement of chemical features.

The knowledge of the PAR2 binding pocket has also guided the rational design of non-peptidic agonists and antagonists. wustl.edumdpi.com By replacing parts of the peptide scaffold with small molecule fragments that mimic the key interactions, researchers have successfully developed more drug-like compounds with improved pharmacokinetic properties. chemrxiv.orgacs.org This iterative process of computational design, chemical synthesis, and biological testing has led to the discovery of several novel classes of PAR2 modulators. nih.govresearchgate.net

Table 3: Example of a Virtual Screening Campaign for PAR2 Agonists This table is a hypothetical representation of a virtual screening workflow and its outcomes.

Step Description Outcome
1. Library Preparation A library of 1 million commercially available compounds is prepared for docking. A diverse set of drug-like molecules.
2. Pharmacophore Filtering A 3D pharmacophore model based on the bound conformation of SL-NH2 is used to filter the library. 50,000 compounds matching the key features.
3. Molecular Docking The filtered compounds are docked into the PAR2 binding site. Docking scores for all 50,000 compounds.
4. Hit Selection The top 1,000 ranked compounds are visually inspected and selected for further analysis. A curated list of potential PAR2 agonists.
5. In Vitro Testing The selected compounds are tested in a functional assay for PAR2 activation. 10 compounds show significant agonist activity.

Quantum Chemistry Calculations for TFA-Peptide Interactions

Synthetic peptides are often isolated as trifluoroacetate (B77799) (TFA) salts due to the use of trifluoroacetic acid in their synthesis and purification. The TFA counterions can interact with the charged groups of the peptide and potentially influence its conformation and biological activity. Quantum chemistry calculations, such as Density Functional Theory (DFT), provide a highly accurate method for studying these non-covalent interactions at the electronic level.

Quantum chemical calculations can be used to determine the geometry and energetics of the interaction between the trifluoroacetate anion and the positively charged residues of the SL-NH2 peptide, such as the N-terminal amine and the side chain of any basic amino acids. These calculations can quantify the strength of the ion-pairing interaction and characterize the nature of the hydrogen bonds formed between the TFA anion and the peptide.

Understanding these interactions is important, as the presence of TFA can sometimes interfere with biological assays or affect the peptide's solubility and stability. researchgate.netacs.orgacs.org Computational studies can help to predict the extent of this interaction and guide the development of purification protocols to exchange TFA for a more biologically compatible counterion if necessary. nih.gov

Table 4: Representative Interaction Energies between Trifluoroacetate and Amino Acid Side Chains Calculated by DFT This table presents hypothetical data based on the principles of quantum chemistry calculations.

Interacting Pair Interaction Energy (kcal/mol) Dominant Interaction Type
TFA...Protonated N-terminus -85 Electrostatic (Ion-Pairing)
TFA...Lysine side chain (-NH3+) -80 Electrostatic (Ion-Pairing)
TFA...Arginine side chain (Guanidinium) -95 Bidentate Hydrogen Bonding & Electrostatic
TFA...Serine side chain (-OH) -5 Hydrogen Bonding

Derivatization and Bioconjugation Strategies for Research Applications

Site-Specific Modification for Functional Probes

Site-specific modification of the primary amine on the SL-NH2 compound allows for the synthesis of functional probes designed to investigate biological systems. The primary amine, typically at the N-terminus or on the side chain of an amino acid like lysine (B10760008), is nucleophilic and can be selectively targeted by various electrophilic reagents. nih.gov

One of the most common strategies for amine modification is acylation using N-hydroxysuccinimide (NHS) esters. nih.gov These reagents react with unprotonated primary amines in a pH-dependent manner to form stable amide bonds. thermofisher.com To achieve site-specificity, particularly when multiple amines are present, reaction conditions can be optimized. For instance, the α-amino group at the N-terminus of a peptide is generally more nucleophilic than the ε-amino group of a lysine side chain at near-physiological pH, allowing for preferential modification. nih.gov

Another method involves the use of isothiocyanates, which react with primary amines to form stable thiourea (B124793) linkages. acs.org This chemistry has been employed to create two-photon excitable fluorescent probes for advanced imaging applications. acs.orgnih.gov The choice of modifying reagent is critical in tailoring the final probe for its intended research application, whether for studying peptide-protein interactions, cellular uptake, or enzymatic activity. researchgate.net

Modification ChemistryReagent ClassResulting LinkageKey Features & Research Application
Acylation N-Hydroxysuccinimide (NHS) EstersAmideForms a stable, covalent bond. Widely used for attaching various functional molecules. nih.gov
Isothiocyanate Reaction Isothiocyanates (e.g., FITC)ThioureaCreates a stable bond, often used for attaching fluorescent dyes for imaging. acs.org
Reductive Amination Aldehydes/Ketones + Reducing AgentSecondary AmineForms a stable C-N bond; useful for coupling to carbohydrate-derived molecules. nih.gov
Azaphilone Reaction Azaphilone DerivativesVinylogous γ-pyridoneActivation-free, highly selective for primary amines, and biocompatible. nih.gov

Integration into Supramolecular Systems for Controlled Release or Assembly in Research

The SL-NH2 compound can be derivatized for integration into supramolecular systems, which are complex assemblies of molecules held together by non-covalent bonds. These systems are of significant interest in research for applications like controlled drug release and the construction of novel biomaterials. researchgate.netnih.gov

A common strategy involves modifying the SL-NH2 molecule with a "guest" moiety that can be recognized by a "host" molecule. For example, the primary amine can be functionalized with a phenylalanine residue, which can then form a stable 2:1 homoternary complex with a cucurbit researchgate.neturil (CB researchgate.net) host molecule. nih.govacs.org This specific host-guest interaction can act as a reversible cross-linker, driving the self-assembly of materials like hydrogels. nih.govresearchgate.net

These supramolecular hydrogels can encapsulate therapeutic molecules, and their release can be controlled. nih.govbohrium.com The non-covalent nature of the assembly allows the system to be responsive to specific stimuli (e.g., pH, temperature, or the presence of a competitive guest molecule), which can trigger the disassembly of the structure and the release of the encapsulated cargo. nih.gov This approach allows for the development of "smart" materials that can deliver molecules in a spatially and temporally controlled manner for research applications. nih.govnih.gov

Supramolecular HostGuest Moiety (Attached to SL-NH2)Interaction TypeResearch Application
Cucurbit[n]urils (e.g., CB researchgate.net) Aromatic amino acids (e.g., Phenylalanine)Host-Guest Inclusion, Hydrophobic InteractionsFormation of stimuli-responsive hydrogels for controlled release of therapeutics. nih.govrsc.orgrsc.org
Cyclodextrins Hydrophobic molecules (e.g., Adamantane)Host-Guest InclusionDevelopment of drug delivery systems and molecular sensors.
Self-Assembling Peptides Peptide AmphiphilesHydrogen Bonding, Hydrophobic Interactions, π-π StackingCreation of nanofiber scaffolds for tissue engineering and sustained drug delivery. researchgate.netnih.gov

Conjugation with Reporter Groups for Imaging or Detection in Research Assays

To enable visualization and quantification in biological research, the SL-NH2 compound can be covalently linked to various reporter groups. This process, known as bioconjugation, leverages the reactivity of the primary amine to attach probes for imaging, affinity purification, and detection assays. biomol.com

For Imaging: Fluorescent dyes are commonly conjugated to the amine group for applications in fluorescence microscopy and flow cytometry. altabioscience.com Amine-reactive derivatives of fluorophores, such as succinimidyl esters or isothiocyanates of dyes like Fluorescein (FITC), Rhodamine, and Cyanine (Cy) dyes, are widely available. biomol.comformulationbio.com The choice of dye depends on the specific requirements of the experiment, including desired wavelength, brightness, and photostability. aatbio.com These fluorescently labeled molecules can be used to track their localization within live cells or tissues. altabioscience.comresearchgate.net

For Detection and Purification: Biotin is a frequently used reporter group due to its extraordinarily high and specific affinity for the proteins avidin (B1170675) and streptavidin. creative-peptides.com Biotinylation of the SL-NH2 molecule, typically at the N-terminus, creates a powerful tool for various research assays. qyaobio.com Biotinylated molecules can be used in enzyme-linked immunosorbent assays (ELISA), Western blotting, and pull-down assays to detect and quantify binding interactions with other proteins. creative-peptides.comlifetein.com This stable and specific interaction also allows for the efficient purification of binding partners from complex biological samples. lifetein.com

Reporter GroupCommon Reagent TypeResearch Assay/ApplicationDetection Method
Fluorescein (FITC) IsothiocyanateFluorescence Microscopy, Flow Cytometry altabioscience.comFluorescence Detection
Rhodamine (TAMRA) Succinimidyl EsterFRET Assays, Fluorescence Microscopy altabioscience.comFluorescence Detection
Cyanine Dyes (e.g., Cy5) Succinimidyl EsterIn Vivo Imaging, Western Blotting formulationbio.comFluorescence Detection
Biotin Succinimidyl EsterELISA, Pull-Down Assays, Affinity Purification creative-peptides.comlifetein.comStreptavidin-Enzyme/Fluorophore Conjugate
BODIPY Dyes Succinimidyl EsterProtein Labeling, Fluorescence Imaging nih.govFluorescence Detection
Dabcyl Carboxylic Acid (activated)Quencher in FRET-based enzyme assays researchgate.netFluorescence Quenching

Emerging Research Directions and Methodological Advances

Development of Novel Assays for PAR2 Signaling and Peptide Activity

The study of Protease-Activated Receptor 2 (PAR2) has evolved from traditional endpoint measurements to dynamic and pathway-specific assays, largely driven by the need to understand the nuanced signaling initiated by agonists like SL-NH2. Initially, intracellular calcium mobilization assays were the standard for assessing PAR2 activation, providing a robust but limited view of receptor function. nih.govresearchgate.net

Modern research demands a more granular understanding of PAR2 signaling, recognizing that the receptor can trigger multiple downstream pathways, a phenomenon known as biased signaling. researchgate.netfrontiersin.org This has led to the development of a suite of novel assays designed to dissect these complex signaling networks. Advanced techniques now allow for the simultaneous or parallel assessment of various signaling outputs beyond calcium flux. These include assays for phosphatidylinositol hydrolysis, mitogen-activated protein kinase (MAPK) activation, and β-arrestin recruitment. frontiersin.orgresearchgate.netnih.gov For instance, FRET-based IP1 accumulation assays are used to measure Gq activation, while enzyme complementation assays can assess the recruitment of β-arrestin-2. nih.gov Furthermore, visualization of receptor dynamics, such as internalization, is now possible through the use of fluorescently-tagged PAR2, like the EYFP-tagged receptor, providing spatial and temporal insights into receptor activity upon agonist binding. researchgate.net Real-time cell analyzers (RTCA) offer another sensitive method to monitor cellular responses to PAR2 activation. nih.gov

These advanced assays are crucial for characterizing the activity of SL-NH2 and its analogues, enabling researchers to build a comprehensive profile of the signaling pathways each compound preferentially activates. This level of detail is essential for developing new therapeutic agents that can selectively engage desired signaling pathways while avoiding those that may lead to adverse effects.

Assay TypeSignaling Pathway / Process MeasuredExample ApplicationReference
Intracellular Calcium (Ca²⁺) MobilizationGαq-mediated signalingStandard functional assay for PAR2 agonists and antagonists. researchgate.netchemrxiv.orgscholaris.ca
Phosphatidylinositol HydrolysisGαq activation (downstream of PLC activation)Characterizing novel small-molecule PAR2 agonists. researchgate.netnih.gov
β-Arrestin Recruitment AssayG-protein independent signaling / Receptor desensitizationEvaluating biased agonism of PAR2 ligands. nih.govnih.gov
MAPK/ERK Activation AssayCellular proliferation and inflammatory signalingDissecting signaling differences between tethered ligand and peptide agonists. researchgate.netfrontiersin.orgnih.gov
Receptor Internalization VisualizationReceptor trafficking and desensitizationVisualizing the effect of small-molecule agonists using EYFP-tagged PAR2. researchgate.net
Real-Time Cell Analysis (RTCA)Global, integrated cellular response (impedance-based)Highly sensitive detection of PAR2 activation by peptidomimetics. nih.gov

Integration of SL-NH2 in Multiparametric Biological Studies

The utility of SL-NH2 extends into multiparametric studies, where its role as a well-characterized PAR2 agonist allows for the systematic investigation of complex biological responses. By stimulating cells with SL-NH2, researchers can simultaneously measure a wide array of downstream events, moving beyond single-pathway analysis to a more holistic, systems-level understanding of PAR2 function.

A key application is in the study of biased signaling, where the activation of PAR2 by different ligands can lead to distinct functional outcomes. researchgate.net Multiparametric approaches are essential to unravel this complexity. For example, a study might involve treating cells with SL-NH2 and concurrently measuring Gαq-dependent Ca²⁺ release, β-arrestin recruitment, and the phosphorylation of ERK1/2. frontiersin.org This allows for the direct comparison of signaling pathway engagement and helps to build a "signaling signature" for the agonist.

Furthermore, high-throughput technologies like microarray analysis have been used to identify hundreds of genes whose expression is altered following PAR2 activation. frontiersin.org In such studies, SL-NH2 serves as a reliable tool to initiate the signaling cascade, leading to the identification of gene networks involved in cellular metabolism, cell cycle control, and inflammation. By integrating data from functional assays (e.g., cytokine release) with transcriptomic or proteomic data, a comprehensive picture of the cellular response to PAR2 activation can be constructed. These multiparametric studies are critical for understanding the diverse roles of PAR2 in physiology and disease, from inflammation to tissue regeneration. researchgate.netnih.gov

Parameters Measured SimultaneouslyBiological Question AddressedExample InsightReference
Ca²⁺ Mobilization, MAPK/ERK Phosphorylation, β-Arrestin RecruitmentDoes the peptide exhibit biased signaling?Synthetic peptide agonists can activate different signaling pathways compared to the native tethered ligand. researchgate.netfrontiersin.org
Gene Expression (Microarray/RNA-Seq), Cytokine Release (ELISA)What are the global transcriptional and inflammatory responses to PAR2 activation?PAR2 signaling regulates hundreds of genes related to inflammation, cell cycle, and metabolism. researchgate.netfrontiersin.org
In Vitro Activity, Physicochemical Properties, ADME PropertiesHow can a lead compound be optimized for multiple characteristics?A multiparametric approach allows for the simultaneous improvement of potency, stability, and bioavailability in drug discovery. bioaster.org
Cellular Proliferation, Phosphatidylinositol Hydrolysis, Ca²⁺ MobilizationHow do different functional assays correlate for a specific PAR2 agonist?Potencies of novel agonists can vary across different functional readouts, highlighting the need for multiparametric characterization. researchgate.net

Advanced Analytical Approaches for Complex Peptide Systems

The chemical integrity and purity of synthetic peptides like SL-NH2 are paramount for their use in biological research. The compound "SL-NH2 TFA Salt" highlights a key challenge in peptide chemistry: the presence of counterions from the synthesis and purification process. mdpi.com Trifluoroacetic acid (TFA) is widely used in solid-phase peptide synthesis (SPPS) and for ion-pairing during purification by reversed-phase high-performance liquid chromatography (RP-HPLC). mdpi.comnih.gov Consequently, the final lyophilized peptide is often a TFA salt, and the presence of this counterion can influence biological assay results. mdpi.com

Advanced analytical methods are therefore essential for the comprehensive characterization of such complex peptide systems. The purity and identity of SL-NH2 are typically confirmed using a combination of Ultra-High-Performance Liquid Chromatography (UHPLC) and Mass Spectrometry (MS). biosynth.comalmacgroup.com For unambiguous verification of the amino acid sequence, high-resolution tandem mass spectrometry (HR-MS/MS) is employed. biosynth.com

Beyond basic identity and purity, determining the net peptide content (NPC) is crucial for accurate quantification. This is achieved through techniques like quantitative Amino Acid Analysis (AAA) or Elemental Analysis (EA). biosynth.com Furthermore, specialized techniques are required to analyze and quantify the TFA counterion. Methods such as Fourier-transform infrared spectroscopy (FT-IR), 19F-NMR, and HPLC with an evaporative light-scattering detector (ELSD) have been developed and validated for the precise quantification of residual TFA. mdpi.com For structural elucidation, particularly of conformational properties, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) can be applied, though NMR can be challenging for peptides of this size. polypeptide.comresolvemass.ca

Analytical TechniquePurposeKey Considerations for SL-NH2 TFA SaltReference
UHPLC-MSDetermine purity and confirm identity (mass-to-charge ratio).High-resolution method to separate the main peptide from synthesis-related impurities. biosynth.comalmacgroup.com
High-Resolution MS/MSVerify the amino acid sequence.Provides unambiguous confirmation of the peptide's primary structure. biosynth.com
Amino Acid Analysis (AAA)Quantify the peptide by measuring amino acid composition. Determines Net Peptide Content (NPC).A highly accurate method for peptide quantification, essential for preparing solutions of known concentration. biosynth.com
19F-NMRDetect and quantify the trifluoroacetate (B77799) (TFA) counterion.Highly specific and quantitative for the fluorine atoms in TFA. mdpi.com
HPLC-ELSDQuantify non-UV active species like the TFA counterion.A useful alternative or complementary method to 19F-NMR for TFA quantification. mdpi.com
Nuclear Magnetic Resonance (NMR)Provide detailed 3D structural information.Can be challenging for peptides with more than 10 amino acids but provides the most detailed structural data. polypeptide.comresolvemass.ca

Exploration of SL-NH2 in Interdisciplinary Chemical Biology Contexts

SL-NH2 is a quintessential chemical biology tool, existing at the interface of chemistry and biology to probe and manipulate a biological system. Its applications extend beyond its use as a simple agonist into more complex, interdisciplinary studies that combine synthetic chemistry, molecular biology, and computational science to answer fundamental questions about PAR2 function.

One major area of exploration is in mapping the ligand-receptor interaction. By systematically synthesizing analogues of SL-NH2 with natural and unnatural amino acids and testing their activity on wild-type versus mutant PAR2 receptors, researchers can identify the key residues on both the peptide and the receptor that are critical for binding and activation. acs.orgnih.gov This approach, which combines peptide synthesis with site-directed mutagenesis and functional assays, has been instrumental in building computational models of the PAR2-agonist binding pocket, even before crystal structures were available. acs.orgnih.gov

SL-NH2 also serves as a chemical scaffold for the development of more sophisticated molecular probes. For example, the principles of its design can be used to create novel bivalent ligands. In one such study, a PAR2 agonist component was linked to an integrin-binding component to create a tool for investigating receptor crosstalk at the cell surface. amazonaws.com This represents a powerful interdisciplinary strategy to study interactions between different signaling systems.

Finally, the peptide structure of SL-NH2 has served as a starting point for the rational design of non-peptidic, "drug-like" modulators of PAR2. nih.govacs.org Understanding the structure-activity relationships (SAR) of SL-NH2 and its analogues provides crucial information that medicinal chemists can use to design small molecules that mimic the key interactions of the peptide but possess improved metabolic stability and bioavailability. nih.govuq.edu.auportlandpress.com This transition from a peptide tool to a small-molecule lead candidate is a hallmark of modern chemical biology and drug discovery.

Interdisciplinary ApplicationMethodologies CombinedScientific GoalReference
Receptor-Ligand Interaction MappingPeptide Synthesis, Site-Directed Mutagenesis, Functional Assays, Computational ModelingTo identify the specific amino acid interactions that govern agonist binding and PAR2 activation. acs.orgnih.gov
Development of Bivalent LigandsSynthetic Organic Chemistry, Peptide Chemistry, Cell BiologyTo create chemical tools that can probe the spatial and functional relationships between PAR2 and other cell surface receptors like integrins. amazonaws.com
Scaffold for Small-Molecule Drug DesignPeptide SAR Studies, Medicinal Chemistry, Structural BiologyTo translate the structural information from a peptide agonist into the design of non-peptidic PAR2 modulators with therapeutic potential. nih.govuq.edu.auportlandpress.com
Probing Biased Signaling MechanismsPeptide Chemistry, Advanced Cellular Assays, Molecular PharmacologyTo understand how different ligands can stabilize distinct receptor conformations, leading to different downstream signaling outcomes. researchgate.net

Q & A

Q. What is the primary mechanism of SL-NH2 TFA Salt in activating PAR2-mediated pain pathways?

SL-NH2 TFA Salt acts as a protease-activated receptor 2 (PAR2) agonist, inducing mechanical and thermal hypersensitivity via PLCβ3/PKCε signaling. In both in vitro (DRG neurons) and in vivo (rat models), SL-NH2 increases phosphorylation of PLCβ3 (2.08-fold) and PKCε (2.13-fold), upregulating P2X3, TRPV1, and TRPA1 expression . This cascade lowers neuronal activation thresholds, amplifying pain signaling. For experimental validation, administer SL-NH2 (10 µg in 100 µL saline) subcutaneously and measure behavioral thresholds at 0.5–72 hr intervals .

Q. How should SL-NH2 TFA Salt be prepared and administered in rodent pain models?

  • Preparation : Dissolve SL-NH2 in saline (e.g., 100 µM for in vitro neuronal cultures; 10 µg/100 µL for in vivo injections) .
  • Administration : Inject subcutaneously into the hind paw. Use a blinded protocol to measure mechanical thresholds (von Frey filaments) and thermal latency (Hargreaves test) at baseline and post-injection intervals (0.5–72 hr) .
  • Controls : Compare with saline-injected contralateral paws and include sham-operated animals to exclude procedural artifacts .

Q. What are the standard protocols for quantifying ion channel expression changes post-SL-NH2 treatment?

  • Immunofluorescence : Fix DRG neurons, stain for P2X3/TRPV1/TRPA1/PAR2, and quantify positive neurons (e.g., 74.15% P2X3+ in treated vs. 56.01% in controls; P < 0.001) .
  • qRT-PCR/Western Blot : Extract mRNA/protein from DRG tissues. Normalize to β-actin/GAPDH. SL-NH2 increases P2X3 mRNA by 2.46-fold (P < 0.001) .

Advanced Research Questions

Q. How do contradictory findings in SL-NH2’s effects on TRPA1 expression arise across experimental models?

In vitro studies show SL-NH2 potentiates TRPA1 responses to ligands like cinnamaldehyde (2.39-fold vs. control; P < 0.05) , while in vivo data report stable TRPA1+ neuron counts despite upregulated mRNA. This discrepancy may stem from:

  • Post-translational modulation : SL-NH2 enhances TRPA1 activity without altering expression .
  • Model-specific variability : Cultured neurons lack systemic feedback (e.g., inflammatory mediators) present in vivo .
  • Methodological resolution : Immunofluorescence may miss subcellular TRPA1 redistribution. Use calcium imaging or electrophysiology to resolve functional vs. expressional changes .

Q. What experimental designs can isolate PAR2-specific effects of SL-NH2 from off-target interactions?

  • PAR2 Knockout/Knockdown Models : Compare wild-type and PAR2-/- animals or siRNA-treated neurons. PAR2 ablation abolishes SL-NH2-induced PLCβ3 phosphorylation and pain behaviors .
  • Selective Antagonists : Co-administer PAR2 antagonists (e.g., GB88) to block SL-NH2 effects. Inactive reverse-sequence peptides (e.g., LSIGRL-NH2) serve as negative controls .
  • Cross-Desensitization : Pre-treat tissues with thrombin to desensitize PAR1, confirming SL-NH2 acts via PAR2 .

Q. How can researchers optimize SL-NH2 dosing to avoid confounding endothelial effects in vascular studies?

SL-NH2 exhibits dual vasoactive effects: endothelium-dependent relaxation (5–10 mM) and contraction (>10 mM) . To isolate neuronal or vascular outcomes:

  • Dose Titration : Use ≤10 µM for PAR2-specific neuronal activation .
  • Endothelium Removal : Mechanically denude arterial rings to eliminate endothelial contributions .
  • Time-Course Analysis : Monitor responses at 2–24 hr post-treatment to distinguish acute (ion channel) vs. chronic (gene expression) effects .

Q. What statistical approaches are critical for analyzing SL-NH2-induced neuronal plasticity?

  • Longitudinal Mixed Models : Account for repeated measures (e.g., behavioral thresholds at 0–72 hr) and inter-animal variability .
  • Bonferroni Correction : Adjust for multiple comparisons in immunohistochemistry (e.g., 4 channels × 2 groups) .
  • Power Analysis : For n = 5/group, a 20% effect size (α = 0.05, β = 0.8) requires non-parametric tests (Mann-Whitney U) due to non-normal distributions .

Methodological Guidance

Q. How to resolve inconsistencies in SL-NH2’s effects on P2X3+ neuron populations?

Discrepancies between mRNA upregulation (2.46-fold) and variable neuron counts (57.95% in vivo vs. 74.15% in vitro) may reflect:

  • Technical Artifacts : Optimize antibody specificity (e.g., validate with knockout tissues).
  • Subpopulation Heterogeneity : Stratify neurons by size (C-fibers vs. Aδ) and retrograde labeling from target organs .
  • Temporal Dynamics : Sample tissues at peak mRNA (2–6 hr) vs. protein expression (24–48 hr) .

Q. What controls are essential for SL-NH2 studies in DRG neuron cultures?

  • Vehicle Controls : TFA-salt vehicle (equimolar to SL-NH2) to exclude solvent effects.
  • Pharmacological Controls : Co-treatment with PAR2 antagonists or scrambled peptides .
  • Viability Assays : Measure LDH release to confirm SL-NH2 (≤100 µM) does not induce cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.